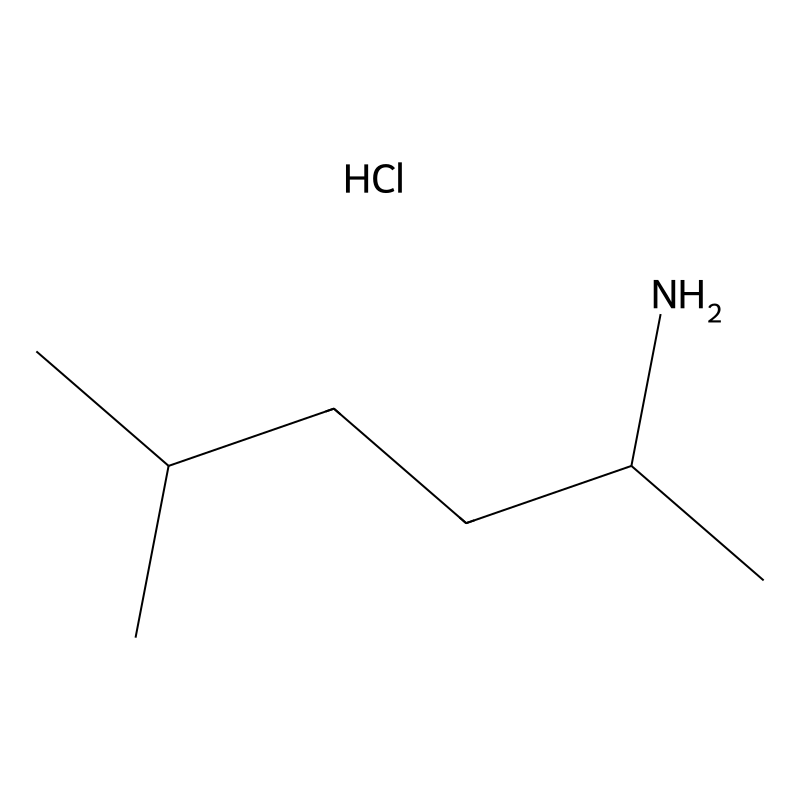

5-Methyl-2-hexylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methyl-2-hexylamine hydrochloride is an organic compound with the molecular formula C₇H₁₈ClN. It is a derivative of hexylamine and is classified as an aliphatic amine. The compound typically appears as a white crystalline powder and is soluble in water. Its structure features a branched alkyl chain, which contributes to its biological activity and potential applications in various industries .

- Alkylation: The amine can undergo alkylation reactions to form more complex amines.

- Acylation: It can react with acyl chlorides to form amides.

- Formation of Salts: As a hydrochloride salt, it can react with bases to regenerate the free amine.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications.

5-Methyl-2-hexylamine hydrochloride exhibits various biological activities:

- Stimulant Effects: Similar to other aliphatic amines, it may act as a stimulant, influencing neurotransmitter release and enhancing physical performance.

- Cardiovascular Effects: The compound has been associated with increased heart rate and blood pressure due to its sympathomimetic properties .

- Potential Therapeutic Uses: Research indicates that it may have applications in treating conditions such as obesity and attention deficit hyperactivity disorder due to its stimulating effects on metabolism and focus.

Several methods exist for synthesizing 5-Methyl-2-hexylamine hydrochloride:

- Reduction of Ketones: One common method involves the reduction of 5-methyl-2-hexanone using reducing agents like lithium aluminum hydride.

- Alkylation of Ammonia: Another approach is the alkylation of ammonia or primary amines with appropriate halides or alkylating agents.

- Hydrochloride Formation: The final step often includes the reaction of the free base with hydrochloric acid to produce the hydrochloride salt.

These methods allow for the production of high-purity compounds suitable for research and commercial use .

5-Methyl-2-hexylamine hydrochloride finds applications in various sectors:

- Dietary Supplements: It is often included in formulations aimed at enhancing athletic performance or weight loss.

- Pharmaceuticals: Potential uses in medications targeting metabolic disorders or attention-related conditions.

- Research: Utilized in scientific studies exploring the effects of stimulants on human physiology.

Several compounds share structural similarities with 5-Methyl-2-hexylamine hydrochloride, including:

Uniqueness

5-Methyl-2-hexylamine hydrochloride is unique due to its specific branched structure that influences both its biological activity and chemical reactivity. While other compounds exhibit similar stimulant effects, the distinct molecular configuration allows for varied interactions within biological systems and different applications across industries.